molecular formula C24H38O2 B1238138 5alpha-Bufanolide

5alpha-Bufanolide

Cat. No.: B1238138
M. Wt: 358.6 g/mol
InChI Key: PXOHOSHERMSUCD-SIEHIEJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha-bufanolide is a bufanolide.

Scientific Research Applications

1. Cardiac Function and Myocardial Protection

Bufalin, a bufanolide steroid, has been studied for its effects on cardiac function. Research indicates that bufalin can inhibit L-type Ca²⁺ channels and contractility in rat ventricular myocytes, suggesting potential for myocardial protection (Song et al., 2017).

2. Cancer Treatment

Cinobufagin, another bufanolide compound, has shown effectiveness in treating gastric cancer. Studies demonstrate that inhibiting autophagy enhances the anticancer action of cinobufagin in gastric cancer cells, suggesting its potential as a therapeutic agent (Xiong et al., 2018).

3. Neurogenesis and Mental Health

Finasteride, which inhibits 5alpha-reductase, a key enzyme in the production of neurosteroids, has been found to influence neural plasticity. Studies indicate that finasteride treatment can inhibit adult hippocampal neurogenesis, potentially impacting mental health conditions (Römer et al., 2010).

4. Dermatological Applications

Research has shown that extracts like Thujae occidentalis semen, which inhibit 5alpha-reductase type 2, can promote hair growth in male pattern alopecia, indicating a potential application for 5alpha-bufanolide compounds in dermatology (Park et al., 2003).

5. Endocrine and Reproductive Health

5alpha-reductase inhibitors like finasteride and dutasteride, which influence the conversion of testosterone, have been studied for their effects on semen parameters and serum hormones, providing insights into potential impacts on endocrine and reproductive health (Amory et al., 2007).

Properties

Molecular Formula

C24H38O2

Molecular Weight

358.6 g/mol

IUPAC Name

(5R)-5-[(5R,8R,9S,10S,13S,14R,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxan-2-one

InChI

InChI=1S/C24H38O2/c1-23-13-4-3-5-17(23)7-8-18-20-10-9-19(16-6-11-22(25)26-15-16)24(20,2)14-12-21(18)23/h16-21H,3-15H2,1-2H3/t16-,17+,18-,19+,20+,21-,23-,24+/m0/s1

InChI Key

PXOHOSHERMSUCD-SIEHIEJTSA-N

Isomeric SMILES

C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@H]3CC[C@@H]4[C@H]5CCC(=O)OC5)C

SMILES

CC12CCCCC1CCC3C2CCC4(C3CCC4C5CCC(=O)OC5)C

Canonical SMILES

CC12CCCCC1CCC3C2CCC4(C3CCC4C5CCC(=O)OC5)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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